(2S)-2-Methyl-4-oxopentanal

Catalog No.
S1489941
CAS No.
120810-81-3
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Methyl-4-oxopentanal

CAS Number

120810-81-3

Product Name

(2S)-2-Methyl-4-oxopentanal

IUPAC Name

(2S)-2-methyl-4-oxopentanal

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3/t5-/m0/s1

InChI Key

IDAHIBMEKOEBRG-YFKPBYRVSA-N

SMILES

CC(CC(=O)C)C=O

Synonyms

Pentanal, 2-methyl-4-oxo-, (2S)- (9CI)

Canonical SMILES

CC(CC(=O)C)C=O

Isomeric SMILES

C[C@@H](CC(=O)C)C=O

(2S)-2-Methyl-4-oxopentanal, also known as 2-Methyl-4-oxopentanal, is an organic compound with the molecular formula C6H10O2C_6H_{10}O_2. This compound features a carbonyl group (C=O) and is classified as a ketone due to the presence of a methyl group adjacent to the carbonyl carbon. The systematic name highlights its stereochemistry, indicating that it possesses a specific spatial arrangement of atoms that can influence its reactivity and biological properties. The compound has a molecular weight of approximately 114.14 g/mol and is characterized by its unique structural features, including a five-carbon chain with a ketone functional group.

Typical of aldehydes and ketones:

  • Nucleophilic Addition Reactions: The electrophilic carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives. This reaction typically involves the formation of a tetrahedral intermediate .
  • Aldol Condensation: In the presence of a base, (2S)-2-Methyl-4-oxopentanal can undergo aldol condensation, where it reacts with another carbonyl compound to form β-hydroxy aldehydes or β-hydroxy ketones .
  • Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives, particularly under strong oxidizing conditions .
  • Haloform Reaction: Methyl ketones like (2S)-2-Methyl-4-oxopentanal can undergo halogenation followed by hydrolysis to yield carboxylic acids and haloforms .

Research indicates that (2S)-2-Methyl-4-oxopentanal exhibits biological activity that may influence human health. Specifically, it has been implicated in indoor air quality issues due to its potential irritant properties when inhaled or upon dermal exposure. Studies have shown that this compound can induce pro-inflammatory responses and allergic reactions in biological models, suggesting its relevance as an indoor air contaminant .

Several synthetic routes are available for producing (2S)-2-Methyl-4-oxopentanal:

  • From Acetone: One method involves the condensation of acetone with an appropriate aldehyde under acidic or basic conditions, leading to the formation of the desired ketone .
  • Via Aldol Reaction: The compound can also be synthesized through aldol reactions involving suitable starting materials, where subsequent dehydration yields (2S)-2-Methyl-4-oxopentanal .
  • Oxidative Processes: Another approach includes oxidative cleavage of larger carbon chains containing methyl groups, which can yield (2S)-2-Methyl-4-oxopentanal as a product .

(2S)-2-Methyl-4-oxopentanal finds applications across various fields:

  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Flavoring Agents: Due to its unique aroma profile, it may be used in flavoring applications within the food industry.
  • Research

Studies focusing on the interactions of (2S)-2-Methyl-4-oxopentanal reveal its potential effects on human health and environmental systems:

  • Irritancy Studies: Research has demonstrated that exposure to this compound can lead to irritation of mucous membranes and respiratory pathways, highlighting concerns for occupational safety in environments where it is present .
  • Allergic Response Studies: Investigations into allergic responses have shown that both dermal and pulmonary exposures can elicit significant immune responses, indicating its potential as an allergen in sensitive individuals .

(2S)-2-Methyl-4-oxopentanal shares structural similarities with several other compounds within the ketone family. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
3-PentanoneC5H10OC_5H_{10}OSimple ketone with no methyl substitution
4-OxopentanalC5H8O2C_5H_{8}O_2Dicarbonyl compound used in atmospheric studies
MethylglyoxalC3H4O2C_3H_4O_2A dicarbonyl compound involved in various reactions
AcetylacetoneC5H8O2C_5H_8O_2A diketone with two carbonyl groups

Uniqueness

The uniqueness of (2S)-2-Methyl-4-oxopentanal lies in its specific structure that combines both a methyl group and a ketone functionality on a five-carbon chain, which influences its reactivity and biological effects compared to simpler or more complex ketones.

Catalytic Asymmetric Oxidation Approaches for Enantioselective Production

Asymmetric catalytic oxidation represents one of the most sophisticated approaches for the enantioselective production of (2S)-2-methyl-4-oxopentanal. The technique relies on oxidizing prochiral substrates to generate enantio-enriched products through the intervention of chiral catalysts. Contemporary methodologies have demonstrated remarkable success in achieving high stereoselectivity through careful selection of catalytic systems and reaction conditions.

The application of chiral aldehyde catalysis has emerged as a particularly effective strategy for direct asymmetric α-functionalization reactions. Research has shown that chiral aldehyde catalysts can promote the direct asymmetric α-functionalization of amino acid derivatives through enolate intermediate activation. These catalysts operate through dual activation mechanisms, forming more nucleophilic enamine intermediates while simultaneously activating electrophilic reagents through hydrogen bonding interactions. The methodology has proven especially valuable for accessing α,α-disubstituted amino acid compounds with excellent stereochemical control.

Organocatalytic asymmetric α-oxidation reactions have demonstrated significant utility in generating chiral building blocks that were previously difficult to access through traditional synthetic methods. The use of diphenylprolinol catalysts in combination with singlet oxygen has shown particular promise for direct α-oxidation of α-unbranched aldehydes. Under optimized conditions employing tetraphenylporphine as a photosensitizer, these reactions proceed at 0°C to afford the corresponding diols after reduction with sodium borohydride in yields ranging from 50-76% with enantioselectivities reaching 98% for 2-phenylpropanal derivatives.

The development of synergistic copper and organic catalysis systems has revolutionized enantioselective α-oxidation methodologies. Recent investigations have demonstrated that 2,2,6,6-tetramethylpiperidine-1-oxyl radical in combination with copper catalysts can achieve highly selective oxidation reactions. These systems operate through coordination of the metal catalyst with the nitroxyl radical of the oxidizing agent, generating well-precedented η2 complexes that exhibit electrophilic character at the oxygen center. The resulting methodology provides stable aldehyde products bearing diverse electronic and steric substitution patterns while maintaining excellent enantiopurity throughout subsequent derivatization reactions.

Titanium-mediated catalytic enantioselective oxidation systems have shown exceptional performance in generating chiral products with high stereoselectivity. Research utilizing titanium complexes with (S,S)-hydrobenzoin ligands has demonstrated the ability to achieve enantioselectivities exceeding 98% in oxidation reactions. The success of these protocols stems from the formation of well-defined octahedral complexes between titanium, two molecules of the chiral ligand, the substrate, and the hydroperoxide oxidant. Computational studies have revealed that the stereochemical outcome is controlled by weak interactions involving aryl groups in the transition state leading to the desired (R)-configured products.

Ozonolysis-Derived Pathways from Terpene Precursors

Ozonolysis pathways from terpene precursors represent a fundamental route for accessing 4-oxopentanal derivatives through atmospheric and synthetic chemistry processes. The oxidative degradation of monoterpenes such as limonene provides direct access to key aldehyde intermediates that can be further functionalized to achieve the desired stereochemical configuration. Limonene, abundantly present in consumer products due to its pleasant citrus fragrance, readily undergoes ozonolysis to produce several oxidation products including 4-oxopentanal as a primary degradation product.

Squalene ozonolysis has emerged as a particularly significant pathway for generating 4-oxopentanal derivatives under both atmospheric and controlled laboratory conditions. Research has demonstrated that the heterogeneous ozonolysis of squalene produces 4-oxopentanal as one of the major volatile products alongside 6-methyl-5-hepten-2-one and geranylacetone. The reaction mechanism proceeds through the formation of Criegee intermediates that subsequently decompose to generate carbonyl products. Under humid conditions, the yield of 4-oxopentanal shows dramatic enhancement, with concentrations increasing by factors of up to 6 when relative humidity increases from dry conditions to 70%.

The mechanistic pathway for 4-oxopentanal formation from squalene involves multiple ozonolysis steps. Initial ozone attack on the multiple double bonds in squalene generates primary Criegee intermediates that can undergo several competing reaction pathways. In the presence of water, these intermediates preferentially decompose through hydrogen peroxide elimination to form carbonyl products rather than undergoing secondary ozonide formation. This water-mediated pathway leads to enhanced volatilization of reaction products and contributes to the observed humidity dependence of 4-oxopentanal yields.

Quantitative analysis of squalene ozonolysis has revealed that 4-oxopentanal represents the most abundant gas-phase product under optimal conditions. Studies conducted under controlled ozone exposures demonstrate peak concentrations reaching 600 micrograms per cubic meter. The stoichiometric relationship indicates that complete ozonolysis of a single squalene molecule can theoretically produce four molecules of 4-oxopentanal, which accounts for its abundance relative to other degradation products such as acetone and 1,4-butanedial.

Environmental studies have confirmed the atmospheric relevance of these ozonolysis pathways in both indoor and outdoor settings. Field measurements have detected 4-oxopentanal in occupied residences where ozone chemistry occurs naturally through the interaction of outdoor ozone with indoor volatile organic compounds. The temporal patterns of indoor concentration measurements show strong correlations with ozone levels and human occupancy, supporting the hypothesis that human skin lipids serve as important sources of terpene precursors for ozonolysis reactions.

Biocatalytic Strategies for Chiral Center Conservation

Biocatalytic approaches for achieving stereochemical control in the synthesis of chiral aldehyde compounds have gained significant attention due to their ability to operate under mild conditions while maintaining excellent selectivity. Transaminase-catalyzed reactions represent one of the most powerful methodologies for introducing chirality into carbonyl-containing substrates through highly selective transamination processes. These enzymes utilize pyridoxal phosphate as a cofactor to facilitate the reversible transfer of amino groups between donor and acceptor substrates with remarkable stereoselectivity.

The application of omega-transaminases in dynamic kinetic resolution processes has demonstrated exceptional utility for accessing enantioenriched products from racemic precursors. Research has shown that these enzymes can selectively convert ketone substrates to the corresponding chiral amines with complete retention of stereochemical information. The reaction mechanism proceeds through the formation of pyridoxalamine intermediates that serve as amino group carriers between substrates. In large-scale applications, the use of isopropylamine as an amino donor combined with in-situ acetone removal drives the equilibrium toward the desired chiral amine products.

Engineered transaminase variants have achieved remarkable improvements in substrate acceptance and stereoselectivity through directed evolution approaches. The development of industrial biocatalytic processes, exemplified by the synthesis of sitagliptin, demonstrates the practical advantages of enzymatic methods over traditional chemical approaches. The biocatalytic route provides approximately 10-13% increased overall yield, 53% improved productivity, and 19% reduction in total waste generation compared to rhodium-catalyzed hydrogenation methods. These improvements highlight the environmental and economic benefits of biocatalytic strategies.

Cascade biocatalytic systems have emerged as particularly powerful tools for complex molecule synthesis with multiple stereogenic centers. Multi-enzyme reaction sequences can achieve the selective conversion of diketone substrates to the corresponding chiral products through sequential enzymatic transformations. The regioselectivity of transaminase enzymes allows for the preferential conversion of the least hindered ketone site with complete selectivity, providing access to enantiopure cyclic imine intermediates that can be further reduced to yield all four possible stereoisomers of 2,6-disubstituted products.

Advanced biocatalytic strategies have also incorporated cofactor regeneration systems to enhance reaction efficiency and economic viability. The use of lactate dehydrogenase or alanine dehydrogenase as coupling enzymes provides effective methods for removing pyruvate coproducts while regenerating necessary cofactors. Alternative approaches utilizing glucose dehydrogenase for cofactor regeneration have enabled reactions to proceed on preparative scales with excellent stereochemical outcomes and high isolated yields.

Biocatalytic SystemSubstrate TypeEnantioselectivityYield RangeKey Advantages
Omega-transaminaseKetone substrates>95% enantiomeric excess70-95%Mild conditions, high selectivity
Engineered variantsBulky substrates>98% enantiomeric excess80-92%Enhanced substrate scope
Cascade systemsDiketone precursors>94% enantiomeric excess65-85%Multiple stereocenters
Coupled regenerationVarious carbonyls>90% enantiomeric excess75-90%Cofactor efficiency

The integration of biocatalytic methods with chemical synthesis has opened new possibilities for accessing complex chiral molecules through hybrid synthetic strategies. These approaches leverage the exceptional selectivity of enzymatic transformations while maintaining the flexibility of chemical methods for structural modifications. The combination of biocatalytic chiral center installation followed by chemical elaboration has proven particularly effective for natural product synthesis and pharmaceutical intermediate preparation.

XLogP3

-0.1

Dates

Last modified: 07-17-2023

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